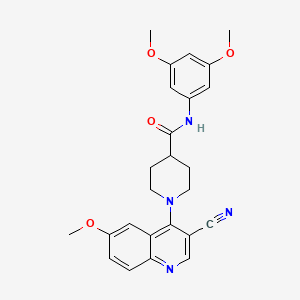
1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H26N4O4 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.19540532 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Cyano-6-methoxyquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N4O3 with a molecular weight of approximately 392.45 g/mol. The compound features a quinoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties by inhibiting various cancer cell lines. For instance, compounds similar to this compound have been shown to inhibit protein tyrosine kinases (PTKs), which are crucial in cancer cell proliferation and survival . Notably, studies have reported that certain derivatives can reduce tumor growth in vivo through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Quinoline derivatives have been documented to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the piperidine ring may enhance this activity by facilitating membrane penetration and interaction with bacterial enzymes .
Enzyme Inhibition
This compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. In vitro studies demonstrate that similar compounds can significantly inhibit AChE activity, suggesting potential for cognitive enhancement or neuroprotective effects .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Protein Kinases : By inhibiting PTKs, the compound disrupts signaling pathways essential for cancer cell growth.
- Membrane Disruption : The lipophilic nature of the quinoline structure aids in disrupting bacterial membranes, leading to cell death.
- AChE Inhibition : The piperidine moiety contributes to binding interactions with AChE, leading to increased acetylcholine levels in synapses.
Table: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant inhibition in various cancer cell lines | |
| Antimicrobial | Active against S. aureus, E. coli | |
| AChE Inhibition | Potent inhibitor |
Case Study: Anticancer Efficacy
In a recent study evaluating the anticancer efficacy of quinoline derivatives, a compound structurally related to this compound demonstrated an IC50 value of 15 µM against breast cancer cells (MCF-7), indicating strong cytotoxic potential compared to standard chemotherapeutics .
Propiedades
IUPAC Name |
1-(3-cyano-6-methoxyquinolin-4-yl)-N-(3,5-dimethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-31-19-4-5-23-22(13-19)24(17(14-26)15-27-23)29-8-6-16(7-9-29)25(30)28-18-10-20(32-2)12-21(11-18)33-3/h4-5,10-13,15-16H,6-9H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPICOTUPACJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














